![molecular formula C6H4N4O B13099119 Pyrimido[5,4-d]pyrimidin-2(1H)-one CAS No. 28285-66-7](/img/structure/B13099119.png)
Pyrimido[5,4-d]pyrimidin-2(1H)-one
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Overview
Description
Pyrimido[5,4-d]pyrimidin-2(1H)-one is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological activities. This compound is part of the pyrimidopyrimidine family, which is known for its potential in various biological applications, including anticancer, antiviral, and antifungal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[5,4-d]pyrimidin-2(1H)-one typically involves the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary aromatic or heterocyclic amines and formaldehyde or aromatic aldehydes in a molar ratio of 1:1:2 . This reaction can be carried out in ethanol as a solvent. Another method involves the treatment of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with diamines and formalin in a molar ratio of 2:1:4 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Pyrimido[5,4-d]pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, aromatic aldehydes, and various amines. The reactions are typically carried out in solvents like ethanol under controlled temperatures .
Major Products
The major products formed from these reactions include various substituted this compound derivatives, which have been shown to exhibit significant biological activities .
Scientific Research Applications
Pyrimido[5,4-d]pyrimidin-2(1H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: This compound derivatives are used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of pyrimido[5,4-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as Bruton’s tyrosine kinase (BTK). By inhibiting BTK, this compound can disrupt signal transduction pathways that are essential for the survival and proliferation of certain cancer cells . Additionally, it has been shown to have selective inhibitory effects on epidermal growth factor receptor (EGFR), further contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidin-2,4-dione: This compound is structurally similar and shares many pharmacological activities with pyrimido[5,4-d]pyrimidin-2(1H)-one.
Uniqueness
This compound is unique due to its ability to selectively inhibit both BTK and EGFR, making it a versatile compound in the treatment of various cancers . Its structural flexibility allows for the synthesis of numerous derivatives, each with potentially unique biological activities .
Biological Activity
Pyrimido[5,4-d]pyrimidin-2(1H)-one is a member of the pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits a range of pharmacological effects, making it a valuable target for drug development. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Structure and Synthesis
This compound can be synthesized through various methods, including multi-component reactions and cyclization processes. The synthesis often involves the reaction of substituted pyrimidines or related compounds under specific conditions to yield the desired product with potential biological activity.
Antitumor Activity
This compound derivatives have shown promising antitumor properties. In a study involving 60 different human tumor cell lines, several compounds demonstrated significant inhibitory effects at low concentrations (log10 GI50 = -4.7), indicating their potential as anticancer agents . The presence of nitrogen heterocycles in these compounds is believed to enhance their activity.
Antiviral Properties
Research indicates that this compound exhibits antiviral activity, particularly against hepatitis B virus (HBV) replication. Compounds derived from this scaffold have been identified as effective nucleoside transport inhibitors, which may enhance their therapeutic efficacy against viral infections .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been substantiated through various assays. For instance, certain derivatives showed potent inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that these compounds could serve as potential anti-inflammatory agents.
Antioxidant Activity
This compound derivatives have also been evaluated for antioxidant activity. These compounds demonstrated significant free radical scavenging abilities and were effective in reducing oxidative stress markers in cellular models .
The biological activities of this compound are often linked to their ability to inhibit key enzymes involved in cellular processes:
- Tyrosine Kinase Inhibition : Many derivatives act as inhibitors of the epidermal growth factor receptor (EGFR) and other tyrosine kinases, which are crucial in cancer cell proliferation and survival .
- Dihydrofolate Reductase Inhibition : This mechanism is particularly relevant for antitumor activity as it disrupts DNA synthesis in rapidly dividing cells .
Case Study 1: Antitumor Screening
In a comprehensive screening study, several this compound derivatives were evaluated against various cancer cell lines. Notably, compound 4a exhibited high selectivity towards CNS and ovarian cancer cells with low GI50 values, demonstrating its potential for targeted cancer therapy .
Case Study 2: Antiviral Efficacy
A recent investigation highlighted the effectiveness of this compound derivatives in inhibiting HBV DNA replication in vitro. The results indicated that these compounds could serve as lead candidates for developing antiviral therapies against HBV .
Data Summary
Activity Type | Mechanism | Key Findings |
---|---|---|
Antitumor | Tyrosine kinase inhibition | Effective against multiple tumor lines |
Antiviral | Nucleoside transport inhibition | Inhibits HBV replication |
Anti-inflammatory | COX-2 inhibition | Comparable efficacy to celecoxib |
Antioxidant | Free radical scavenging | Significant reduction in oxidative stress |
Properties
CAS No. |
28285-66-7 |
---|---|
Molecular Formula |
C6H4N4O |
Molecular Weight |
148.12 g/mol |
IUPAC Name |
1H-pyrimido[5,4-d]pyrimidin-2-one |
InChI |
InChI=1S/C6H4N4O/c11-6-8-2-4-5(10-6)1-7-3-9-4/h1-3H,(H,8,10,11) |
InChI Key |
RLJCWYYOGHGGBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)C=NC(=O)N2 |
Origin of Product |
United States |
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